molecular formula C12H16N2O3 B5632048 1-(3-Nitro-benzyl)-piperidin-4-ol

1-(3-Nitro-benzyl)-piperidin-4-ol

Cat. No.: B5632048
M. Wt: 236.27 g/mol
InChI Key: JBMXFSRPVGCDJA-UHFFFAOYSA-N
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Description

1-(3-Nitro-benzyl)-piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3-nitrobenzyl substituent attached to the nitrogen atom. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological and chemical applications.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMXFSRPVGCDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitro-benzyl)-piperidin-4-ol can be achieved through a multi-step process:

    Nitration of Benzyl Alcohol: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzyl alcohol.

    Formation of 3-Nitrobenzyl Chloride: The 3-nitrobenzyl alcohol is then converted to 3-nitrobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    N-Alkylation of Piperidin-4-ol: Finally, the 3-nitrobenzyl chloride reacts with piperidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-Nitro-benzyl)-piperidin-4-ol.

Industrial Production Methods

Industrial production of 1-(3-Nitro-benzyl)-piperidin-4-ol would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, Fe in acidic conditions, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of 1-(3-Nitro-benzyl)-piperidin-4-one.

    Reduction: Formation of 1-(3-Amino-benzyl)-piperidin-4-ol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitro-benzyl)-piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound can be used in studies investigating the effects of nitrobenzyl and piperidinyl groups on biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-benzyl)-piperidin-4-ol depends on its specific application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

    Neurological Effects: The piperidine ring can interact with neurotransmitter receptors or enzymes, modulating their activity and potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Comparison of Selected Piperidin-4-ol Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Source
1-(3-Nitro-benzyl)-piperidin-4-ol* 3-Nitrobenzyl, -OH at C4 ~252.27 Not reported Expected NO₂ stretch (~1520 cm⁻¹, IR); Aromatic protons (δ 7.5–8.5 ppm, ¹H NMR) -
PIPD1 (GSK1985270A) 4-Chloro-3-(trifluoromethyl)phenyl, 2-methylbenzyl ~383.80 Not reported Trifluoromethyl signals (¹⁹F NMR); Aromatic protons (¹H NMR)
1-(Benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate Benzofuran-2-ylmethyl, 4-iodophenyl ~573.28 199–200 Iodo group (¹H NMR δ 7.6–7.8 ppm); Oxalate carbonyl (¹³C NMR ~160 ppm)
1-[(3-Bromophenyl)methyl]piperidin-4-ol 3-Bromobenzyl 270.17 Not reported Br substituent (¹H NMR δ 7.2–7.4 ppm); -OH (¹H NMR ~3.5 ppm)
Z3777013540 5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl ~324.32 Not reported Fluoroindole (¹⁹F NMR); Pyrimidine protons (¹H NMR δ 8.0–8.5 ppm)

Notes:

  • The nitro group in 1-(3-Nitro-benzyl)-piperidin-4-ol likely reduces basicity compared to non-nitrated analogs like PIPD1, affecting solubility and membrane permeability.
  • Halogenated derivatives (e.g., 3-bromo, 4-iodo) exhibit distinct NMR shifts and increased molecular weight, which may enhance binding to hydrophobic pockets in target proteins .

Table 2: Pharmacological and Functional Comparisons

Compound Name Biological Activity Mechanism/Target Key Findings Source
PIPD1 Antitubercular MmpL3 inhibitor IC₅₀ < 1 µM against M. tuberculosis; disrupts mycolic acid biosynthesis
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Sphingosine kinase 1 (SK1) inhibitor SK1 selectivity (15-fold over SK2) Hydroxyl position (C4 vs. C3) critically influences selectivity
N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide Apoptotic CHOP pathway activator Sulfonamide-benzamide scaffold Nitrofuran moiety enhances pro-apoptotic activity in cancer cells
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT1A receptor modulation Acute insulin secretion assay No acute glucose tolerance improvement; effects mediated via β-cell survival
LAS_52160953 (docking study candidate) Antiparasitic (TgAPN2 inhibition) Hydrogen bonding with Tyr914 Binding energy: −8.6 kcal/mol; hydrophobic interactions with active site

Key Observations :

  • Substituent Effects : Nitro groups (e.g., in ) may enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Conversely, halogenated analogs (e.g., PIPD1) leverage hydrophobic interactions for target binding .
  • Hydroxyl Position : The 4-OH group in RB-005 confers higher SK1 selectivity compared to 3-OH analogs, highlighting the importance of stereoelectronic effects .
  • Therapeutic Potential: Piperidin-4-ol derivatives exhibit versatility across indications, including antimicrobial, anticancer, and metabolic regulation, depending on substituents .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate intermediate formation .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like nitro-group reduction .

Q. Table 1: Yield Comparison Under Different Conditions

ConditionYield (%)Purity (%)
NaBH4, EtOH, RT6590
H2/Pd-C, MeOH, 50°C7895
ZnCl2, DMF, 80°C8293

Which spectroscopic techniques are most effective for characterizing 1-(3-Nitro-benzyl)-piperidin-4-ol, and how are data interpreted?

Answer:

  • NMR spectroscopy :
    • 1H NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.5–8.5 ppm (aromatic protons from nitrobenzyl), and δ 4.0–4.5 ppm (hydroxyl proton) confirm structure .
    • 13C NMR : Signals at ~150 ppm (C-NO2) and 60–70 ppm (piperidine carbons) validate substituent positions .
  • IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 250 (C12H16N2O3) with fragmentation patterns indicating loss of NO2 (46 amu) .

How does the nitro group influence the compound’s electronic properties and reactivity compared to other substituents (e.g., fluoro or methyl)?

Answer:
The nitro group is a strong electron-withdrawing group (EWG) that:

  • Reduces electron density on the piperidine ring, decreasing nucleophilicity at the nitrogen atom .
  • Enhances stability against oxidation compared to electron-donating groups (e.g., methyl) .
  • Influences hydrogen bonding : The nitro group’s resonance effects alter the hydroxyl group’s acidity, impacting solubility and intermolecular interactions .

Q. Table 2: Substituent Effects on LogP and pKa

SubstituentLogPpKa (OH)
-NO21.29.8
-F1.810.2
-CH32.110.5

What computational methods are recommended for predicting biological targets or optimizing synthetic pathways?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with neurological targets (e.g., serotonin receptors) based on nitro-group orientation .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose one-step synthetic routes by analyzing reaction databases .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

How can contradictory bioactivity data across studies be resolved methodologically?

Answer:

  • Binding assays : Perform radioligand displacement studies (e.g., with [3H]-ligands) to quantify affinity variations due to assay conditions (pH, temperature) .
  • Metabolic stability tests : Use liver microsomes to compare half-life differences caused by nitro-group metabolism .
  • Structural analogs : Synthesize derivatives (e.g., replacing -NO2 with -CF3) to isolate the nitro group’s contribution to activity .

What are the implications of the nitro group’s orientation (meta vs. para) on pharmacological activity?

Answer:

  • Meta-nitro : Creates steric hindrance, reducing binding to flat receptor pockets (e.g., dopamine D2) .
  • Para-nitro : Enhances resonance stabilization in planar aromatic systems, improving affinity for enzymes like monoamine oxidase (MAO) .

Q. Table 3: MAO-B Inhibition (IC50) of Nitro-Benzyl Derivatives

PositionIC50 (µM)
meta12.5
para5.3

Which purification techniques are optimal for isolating 1-(3-Nitro-benzyl)-piperidin-4-ol from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate nitro derivatives from unreacted piperidin-4-ol .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) due to the compound’s moderate polarity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., diastereomers) .

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